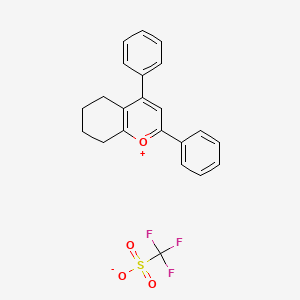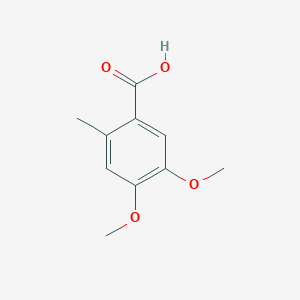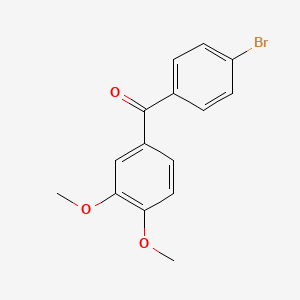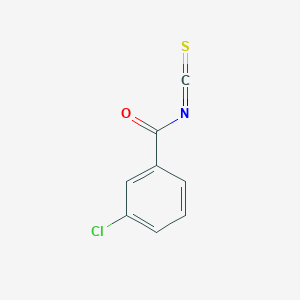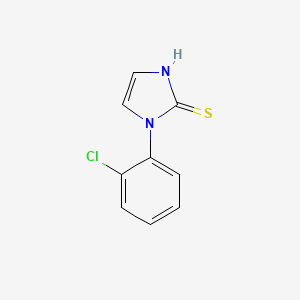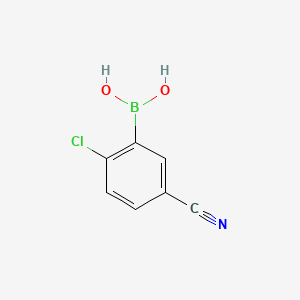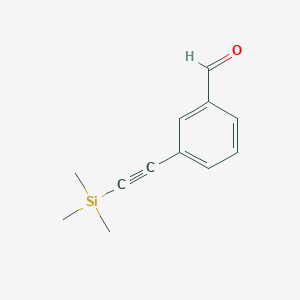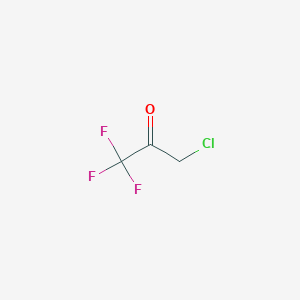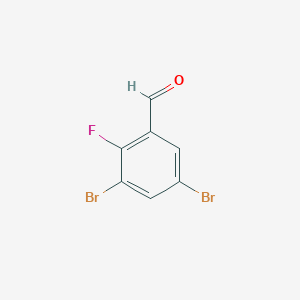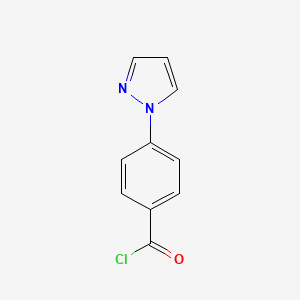
4-(1H-pyrazol-1-yl)benzoyl chloride
Descripción general
Descripción
“4-(1H-pyrazol-1-yl)benzoyl chloride” is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-(1H-pyrazol-1-yl)benzoyl chloride” is1S/C10H7ClN2O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“4-(1H-pyrazol-1-yl)benzoyl chloride” is a solid at ambient temperature . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
1. Antileishmanial Structures
- Summary of Application: This compound has been identified as a potential treatment for leishmaniasis, a neglected disease responsible for about 56,000 deaths every year . The researchers synthesized a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives and tested their effectiveness against Leishmania infantum and Leishmania amazonensis .
- Methods of Application: The synthesis involved molecular modeling and cytotoxicity testing. The compounds were then tested for their antileishmanial profile .
- Results or Outcomes: Some of the compounds showed an active profile against Leishmania infantum and Leishmania amazonensis. Two of the compounds had a similar profile to pentamidine, a drug used to treat leishmaniasis, but with lower cytotoxicity .
2. Pyrazole Scaffold
- Summary of Application: The pyrazole scaffold, which includes 4-(1H-pyrazol-1-yl)benzoyl chloride, has wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application: Various strategies are used to synthesize the pyrazole nucleus, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .
- Results or Outcomes: Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media. They have many pharmacological functions and different synthesis techniques .
3. Antiparasitic Structures
- Summary of Application: The sulfonamide functionality in compounds like 4-(1H-pyrazol-1-yl)benzenesulfonamide can display antiparasitic activities .
- Methods of Application: The compounds are synthesized and then tested for their antiparasitic profile .
- Results or Outcomes: Some of the compounds showed an active profile against various parasites .
4. Antibacterial Structures
- Summary of Application: The sulfonamide functionality in compounds like 4-(1H-pyrazol-1-yl)benzenesulfonamide can display antibacterial activities .
- Methods of Application: The compounds are synthesized and then tested for their antibacterial profile .
- Results or Outcomes: Some of the compounds showed an active profile against various bacteria .
5. Antiviral HIV Activities
- Summary of Application: The sulfonamide functionality in compounds like 4-(1H-pyrazol-1-yl)benzenesulfonamide can display antiviral HIV activities .
- Methods of Application: The compounds are synthesized and then tested for their antiviral profile .
- Results or Outcomes: Some of the compounds showed an active profile against HIV .
6. Antimalarial Evaluation
- Summary of Application: Compounds similar to 4-(1H-pyrazol-1-yl)benzoyl chloride have been used in antimalarial evaluations .
- Methods of Application: The compounds are synthesized and then tested for their antimalarial profile .
- Results or Outcomes: Some of the compounds showed an active profile against malaria .
Safety And Hazards
“4-(1H-pyrazol-1-yl)benzoyl chloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
4-pyrazol-1-ylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDHZXQMHIQHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380111 | |
| Record name | 4-(1H-pyrazol-1-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)benzoyl chloride | |
CAS RN |
220461-83-6 | |
| Record name | 4-(1H-pyrazol-1-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Pyrazol-1-yl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

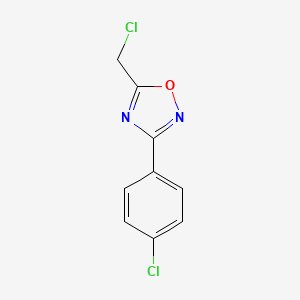
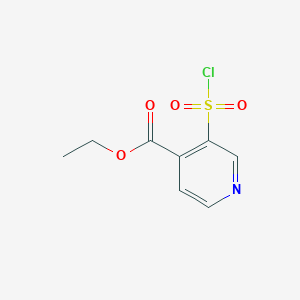
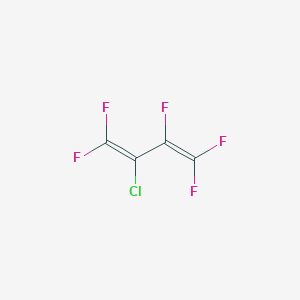
![N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585669.png)

